N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide
Description
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide is a synthetic quinazoline derivative characterized by:
- A hexahydroquinazolinone core with 2,4-dioxo functional groups.
- A 3-methoxyanilino-2-oxoethyl substituent at position 1 of the quinazolinone ring.
- A pentanamide linker connecting the quinazolinone core to a 4-chlorophenethyl group.
Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibition, anti-inflammatory, or anticancer activities.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN4O5/c1-40-24-8-6-7-23(19-24)33-28(37)20-35-26-10-3-2-9-25(26)29(38)34(30(35)39)18-5-4-11-27(36)32-17-16-21-12-14-22(31)15-13-21/h6-8,12-15,19,25-26H,2-5,9-11,16-18,20H2,1H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFKAOSEDSUOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.93 g/mol. The structure features a chlorophenyl group, a methoxyanilino moiety, and a hexahydroquinazoline core which are known for their biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.
- Neuroprotective Effects : The compound has shown promise in neuroprotection during ischemic conditions. In vivo studies revealed that it significantly prolonged survival times in animal models subjected to acute cerebral ischemia .
- Antimicrobial Properties : It has been evaluated for antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy .
Anticancer Activity
A study conducted by Walid Fayad et al. (2019) highlighted the anticancer potential of similar compounds through screening against multicellular spheroids. The results indicated that modifications in the structure could enhance cytotoxicity against tumor cells .
Neuroprotective Effects
In a study assessing neuroprotective agents, the compound was tested in mice undergoing bilateral common carotid artery occlusion. Results indicated a significant reduction in mortality rates and prolonged survival times at all tested doses, showcasing its potential as a neuroprotective agent .
Antimicrobial Activity
Research published in the Brazilian Journal of Pharmaceutical Sciences examined synthesized derivatives with similar structural motifs. These compounds exhibited varying degrees of antibacterial activity, with some derivatives showing strong inhibition against urease and acetylcholinesterase enzymes .
Data Tables
| Biological Activity | Test Methodology | Observations |
|---|---|---|
| Anticancer | In vitro cytotoxicity assays | Significant inhibition of cancer cell growth |
| Neuroprotection | In vivo ischemia model | Prolonged survival time in treated mice |
| Antimicrobial | Bacterial inhibition assays | Moderate to strong activity against tested strains |
Scientific Research Applications
The compound N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications in medicinal chemistry, particularly in the fields of cancer treatment and kinase inhibition.
Chemical Properties and Structure
The compound features a unique structure characterized by a hexahydroquinazoline core, which is known for its biological activity. The presence of the 4-chlorophenyl and methoxyanilino substituents suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.
Molecular Formula
- Molecular Weight: 578.1 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, studies on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated their ability to inhibit kinases involved in glioma progression. These compounds exhibited significant cytotoxicity against glioblastoma cells while sparing non-cancerous cells . This suggests that the compound may possess similar properties due to its structural analogies.
Kinase Inhibition
Kinases are critical players in various signaling pathways related to cancer. The hexahydroquinazoline framework may facilitate binding to kinase targets. In particular, compounds exhibiting low micromolar activity against kinases like AKT2/PKBβ have been identified as potential therapeutic agents . The ability of such compounds to selectively inhibit cancer cell proliferation while minimizing toxicity to normal cells is a significant advantage in drug design.
Neurosphere Formation Inhibition
Research has shown that certain derivatives can inhibit the formation of neurospheres from glioma stem cells. This is crucial because glioma stem cells are associated with tumor recurrence and resistance to conventional therapies . The ability to target these cells could enhance treatment efficacy and improve patient outcomes.
Case Study 1: Kinase Profiling
A study conducted at the International Centre for Protein Kinase Profiling evaluated the kinase inhibitory activity of similar compounds against 139 purified kinases. The findings revealed specific inhibition of AKT isoforms, particularly AKT2/PKBβ, which is implicated in glioma malignancy . This highlights the potential of the compound as a targeted therapeutic agent.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives of similar compounds could induce cell death in primary patient-derived glioma cells while exhibiting significantly lower toxicity towards non-cancerous cells . This dual action reinforces the importance of structural modifications in enhancing selectivity and efficacy.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Heterocyclic | AKT2/PKBβ Inhibition | 12-14 | Promising anti-glioma activity |
| N-[2-(4-chlorophenyl)ethyl]-5-pentanamide | Hexahydroquinazoline | Potential kinase inhibition | TBD | Investigational compound |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Analog 1 : N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide
- Key Difference: Replaces the 3-methoxyanilino-2-oxoethyl group with a 3-nitrobenzyl substituent.
- Impact: Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the quinazolinone core compared to the electron-donating methoxy group in the target compound. Solubility: The nitrobenzyl group increases hydrophobicity (higher logP), whereas the methoxyanilino group may enhance aqueous solubility via hydrogen bonding. Bioactivity: Nitro groups can confer reactivity (e.g., DNA intercalation) but may introduce toxicity risks, whereas methoxyanilino groups are associated with improved pharmacokinetic profiles .
Analog 2 : 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides
- Key Difference: Replaces the hexahydroquinazolinone core with a piperazine-quinoline scaffold.
- Impact: Target Selectivity: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas quinazolinones are more commonly kinase inhibitors.
Substituent-Driven Activity Differences
Analog 3 : N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide
- Key Difference: Lacks the quinazolinone core, featuring a simpler propanamide backbone.
- Bioavailability: Smaller molecular weight may improve membrane permeability but reduce target engagement .
Clustering and Structure-Activity Relationship (SAR) Insights
- Compound Clustering: Using Tanimoto coefficients (>0.85), the target compound clusters with other quinazolinones and chlorophenyl-containing analogs .
- Gene Expression Correlation : Structurally similar compounds have only a 20% probability of sharing similar gene expression profiles, emphasizing the need for empirical testing despite structural homology .
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
